2,5-Dimethyl-1-hexene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20555. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethylhex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h8H,1,5-6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISZWTVCVSJVEOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220046 | |

| Record name | 2,5-Dimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6975-92-4 | |

| Record name | 2,5-Dimethyl-1-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6975-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethyl-1-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006975924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-1-hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20555 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethyl-1-hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexene, 2,5-dimethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Dimethyl-1-hexene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY37U9SN2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Fundamental Properties of 2,5-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-1-hexene is an unsaturated hydrocarbon with the chemical formula C8H16. As a member of the alkene family, its reactivity is primarily characterized by the presence of a carbon-carbon double bond. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and relevant safety information. The data is presented in a structured format to facilitate easy reference and comparison for research and development applications.

Chemical and Physical Properties

The core properties of this compound are summarized in the tables below, providing a quantitative look at its physical and spectroscopic characteristics.

Physical Properties

| Property | Value | Unit |

| Molecular Formula | C8H16 | |

| Molecular Weight | 112.21 | g/mol |

| CAS Number | 6975-92-4 | |

| IUPAC Name | 2,5-dimethylhex-1-ene | |

| Boiling Point | 112 | °C |

| Density | 0.717 | g/mL |

| Refractive Index | 1.411 |

Spectroscopic Data

¹H NMR (Proton NMR) Data

| Peak Assignment | Chemical Shift (ppm) |

| A | 4.67 |

| B | 2.006 |

| C | 1.715 |

| D | 1.536 |

| E | 1.317 |

| F | 0.894 |

¹³C NMR (Carbon-13 NMR) Data

A representative ¹³C NMR spectrum for this compound would show distinct peaks for each of the eight carbon atoms in their unique chemical environments. The approximate chemical shifts are as follows:

| Carbon Environment | Approximate Chemical Shift (ppm) |

| C=C (quaternary) | ~145 |

| C=C (primary) | ~110 |

| CH (tertiary) | ~35 |

| CH2 (secondary) | ~38, ~25 |

| CH3 (primary) | ~22, ~22, ~22 |

Synthesis of this compound

This compound can be synthesized through various methods. The industrial production often involves the dimerization of isobutene. For laboratory-scale synthesis, the Wittig reaction and the Grignard reaction followed by dehydration are common and versatile methods.

Synthesis via Dimerization of Isobutene (Industrial Method)

The dimerization of isobutene is an effective industrial method for producing this compound.[1][2] This process typically involves reacting isobutene in the presence of a catalyst under controlled temperature and pressure. One studied approach involves the co-feeding of hydrogen sulfide (B99878) (H2S) which facilitates the reaction.[1][2]

Optimal Reaction Conditions:

-

Temperature: 375 °C[2]

-

Molar Ratio of Isobutene to H2S: 2/1[2]

-

Total Feed Pressure: 1.0 to 3.0 atm[2]

Experimental Protocol 1: Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming a carbon-carbon double bond by reacting a phosphorus ylide with a ketone or aldehyde.[3] To synthesize this compound, methyltriphenylphosphonium (B96628) bromide would be reacted with 4-methyl-2-pentanone (B128772).

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

4-Methyl-2-pentanone

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

-

Inert atmosphere (nitrogen or argon) setup

Methodology:

-

Ylide Preparation:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet.

-

Suspend methyltriphenylphosphonium bromide in anhydrous diethyl ether or THF in the flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of n-butyllithium in hexane to the suspension via the dropping funnel with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Reaction with Ketone:

-

Cool the ylide solution back to 0 °C.

-

Add a solution of 4-methyl-2-pentanone in anhydrous diethyl ether or THF dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Isolation:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

-

Purification:

-

The crude product will contain triphenylphosphine (B44618) oxide as a major byproduct. This can be largely removed by precipitation from a nonpolar solvent like hexane or by column chromatography.

-

The resulting liquid can be further purified by fractional distillation.

-

Experimental Protocol 2: Synthesis via Grignard Reaction and Dehydration

This two-step synthesis involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is then dehydrated to yield the alkene.[4] For this compound, the Grignard reagent would be isobutylmagnesium bromide, and the ketone would be acetone (B3395972).

Materials:

-

Magnesium turnings

-

Isobutyl bromide

-

Acetone

-

Anhydrous diethyl ether or THF

-

Iodine crystal (for initiation)

-

Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Apparatus for Grignard reaction (as in Protocol 1) and dehydration (distillation setup)

Methodology:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask, place magnesium turnings and a small crystal of iodine.

-

Add a solution of isobutyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. The disappearance of the iodine color and the appearance of cloudiness indicate the start of the reaction.

-

Add the remaining isobutyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture until most of the magnesium is consumed.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent to 0 °C.

-

Add a solution of acetone in anhydrous diethyl ether dropwise.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up to Isolate the Alcohol:

-

Cool the reaction mixture in an ice bath and slowly add dilute H₂SO₄ or HCl to quench the reaction and dissolve the magnesium salts.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude tertiary alcohol (2,5-dimethyl-2-hexanol).

-

-

Dehydration of the Alcohol:

-

Set up a simple distillation apparatus with the crude alcohol in the distilling flask.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a small amount of p-toluenesulfonic acid).

-

Heat the mixture to distill the alkene product as it is formed. The boiling point of this compound is approximately 112 °C.

-

Wash the distillate with water and then with a dilute sodium bicarbonate solution to remove any acidic impurities.

-

Dry the product over a suitable drying agent (e.g., anhydrous CaCl₂) and perform a final fractional distillation for purification.

-

Purification Protocols

The primary methods for purifying this compound are fractional distillation and column chromatography.

Fractional Distillation

Fractional distillation is effective for separating this compound from impurities with different boiling points, such as isomeric byproducts or residual starting materials.[5]

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle

Procedure:

-

Place the crude this compound in the round-bottom flask with a few boiling chips.

-

Assemble the fractional distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.

-

Slowly heat the flask.

-

Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (approximately 112 °C).

-

Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively.

Column Chromatography

For removing more polar impurities, such as triphenylphosphine oxide from a Wittig synthesis, column chromatography is a suitable method.[6]

Materials:

-

Chromatography column

-

Silica (B1680970) gel or alumina (B75360) (stationary phase)

-

A nonpolar eluent, such as hexane (mobile phase)

-

Collection flasks or test tubes

Procedure:

-

Pack the chromatography column with a slurry of silica gel in hexane.

-

Load the crude product, dissolved in a minimal amount of hexane, onto the top of the column.

-

Elute the column with hexane. Since this compound is nonpolar, it will travel down the column relatively quickly.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent by rotary evaporation.

Safety and Handling

This compound is a highly flammable liquid and vapor. It may be fatal if swallowed and enters the airways.[7]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[6]

-

Keep the container tightly closed.

-

Ground/bond container and receiving equipment.

-

Use explosion-proof electrical/ventilating/lighting equipment.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Store in a well-ventilated place. Keep cool.

-

Store locked up.

In Case of Exposure:

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

References

- 1. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview [jove.com]

- 4. Solved GRIGNARD AND DEHYDRATION REACTIONS Experiment 5 | Chegg.com [chegg.com]

- 5. Purification [chem.rochester.edu]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2,5-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-dimethyl-1-hexene, a valuable branched alkene in organic synthesis. This document details multiple synthetic routes, including industrial and laboratory-scale methods, and provides a thorough characterization profile of the target compound.

Compound Profile

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₆ |

| Molecular Weight | 112.21 g/mol [1] |

| CAS Number | 6975-92-4[1][2] |

| IUPAC Name | 2,5-dimethylhex-1-ene[1] |

| Boiling Point | 112-113 °C |

| Density | 0.717 g/cm³ at 20 °C |

| Refractive Index | 1.411 at 20 °C |

Synthesis Methodologies

This section outlines three distinct and viable pathways for the synthesis of this compound, each with its own set of advantages and considerations.

Industrial Method: Dimerization of Isobutene

A prominent industrial method for the synthesis of this compound and its isomers is the dimerization of isobutene. This process is typically carried out at elevated temperatures and pressures, often in the presence of a catalyst.

Experimental Protocol: Dimerization of Isobutene

-

Reaction Setup: A high-pressure batch reactor is charged with isobutene.

-

Catalyst/Promoter: Hydrogen sulfide (B99878) (H₂S) is introduced into the reactor. The dimerization does not proceed in the absence of H₂S[3].

-

Reaction Conditions: The reaction is typically conducted at a temperature of approximately 375 °C and a pressure of 1.0 to 3.0 atm. An optimal molar ratio of isobutene to H₂S is found to be 2:1[3].

-

Product Mixture: The reaction yields a mixture of this compound, 2,5-dimethyl-2-hexene, and 2,5-dimethylhexane[3].

-

Purification: The desired this compound can be separated from the product mixture by fractional distillation.

Laboratory Synthesis: Wittig Reaction

The Wittig reaction provides a reliable method for the laboratory-scale synthesis of alkenes with high regioselectivity. For this compound, this involves the reaction of a phosphorus ylide with isobutyraldehyde (B47883).

Experimental Protocol: Wittig Reaction

-

Ylide Preparation:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium (B96628) bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (1.05 equivalents), dropwise to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours to form the ylide, often indicated by a color change to yellow or orange[4].

-

-

Wittig Reaction:

-

Dissolve isobutyraldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask under an inert atmosphere.

-

Slowly add the isobutyraldehyde solution to the prepared ylide solution at 0 °C[4].

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)[4].

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer)[4].

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by fractional distillation to yield pure this compound.

-

Alternative Laboratory Synthesis: Grignard Reaction followed by Dehydration

An alternative laboratory approach involves a two-step process: the formation of a tertiary alcohol via a Grignard reaction, followed by its dehydration to the target alkene.

Step 1: Synthesis of 2,5-Dimethyl-2-hexanol via Grignard Reaction

Experimental Protocol:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 equivalents).

-

Add a solution of isobutyl bromide (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

-

Add a small portion of the isobutyl bromide solution to the magnesium to initiate the reaction. The reaction is exothermic and the ether will begin to reflux.

-

Once the reaction has started, add the remaining isobutyl bromide solution dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the isobutylmagnesium bromide.

-

-

Reaction with Acetone (B3395972):

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether dropwise to the stirred Grignard reagent. This reaction is highly exothermic.

-

-

Work-up:

-

After the addition is complete and the reaction has subsided, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,5-dimethyl-2-hexanol.

-

Step 2: Dehydration of 2,5-Dimethyl-2-hexanol

Experimental Protocol:

-

Dehydration Reaction:

-

In a round-bottom flask, place the crude 2,5-dimethyl-2-hexanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid.

-

Heat the mixture and distill the alkene product as it is formed. The boiling point of this compound is approximately 112-113 °C.

-

-

Purification:

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and then brine.

-

Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain pure this compound.

-

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data Points |

| ¹H NMR (CDCl₃) | δ (ppm): 4.67 (s, 2H, =CH₂), 2.00 (t, 2H, -CH₂-), 1.71 (s, 3H, -C(CH₃)=), 1.57 (m, 1H, -CH(CH₃)₂), 1.33 (t, 2H, -CH₂-), 0.89 (d, 6H, -CH(CH₃)₂)[5] |

| ¹³C NMR (CDCl₃) | δ (ppm): 146.5, 110.1, 41.8, 38.6, 28.3, 22.6, 22.4 |

| IR (neat) | ν (cm⁻¹): 3075 (C-H stretch, =CH₂), 2955 (C-H stretch, sp³), 1645 (C=C stretch), 885 (C-H bend, =CH₂) |

| Mass Spec. (EI) | m/z (%): 112 (M⁺, 5), 97 (15), 83 (20), 69 (40), 57 (100), 41 (85)[2] |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in about 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Filter the solution into a clean 5 mm NMR tube.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A neat sample of the liquid product can be placed between two potassium bromide (KBr) plates for analysis.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Prepare a dilute solution of the product in a volatile solvent such as dichloromethane (B109758) or diethyl ether.

-

Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., non-polar) to separate any impurities and obtain the mass spectrum of the desired compound.[6]

-

Safety Precautions

This compound is a flammable liquid and should be handled with appropriate safety measures.

-

Handling: Work in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a detailed framework for the synthesis and characterization of this compound, offering valuable information for researchers and professionals in the field of organic and medicinal chemistry.

References

Spectroscopic Analysis of 2,5-Dimethyl-1-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,5-Dimethyl-1-hexene, a valuable building block in organic synthesis. The document presents a comprehensive summary of its Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Proton Nuclear Magnetic Resonance (¹H NMR) data. Detailed experimental protocols for acquiring these spectra are also provided, alongside visual representations of the analytical workflow and the molecular structure with key correlations.

Introduction

This compound is an aliphatic alkene of interest in various chemical research and development areas, including the synthesis of fine chemicals and potential pharmaceutical intermediates. A thorough understanding of its spectroscopic characteristics is crucial for its identification, purity assessment, and structural elucidation in reaction monitoring and quality control. This guide serves as a centralized resource for the key spectroscopic data of this compound.

Spectroscopic Data

The following sections summarize the key quantitative data obtained from the mass spectrometry, ¹³C NMR, and ¹H NMR analysis of this compound.

Mass Spectrometry

Electron ionization mass spectrometry of this compound (molar mass: 112.22 g/mol ) results in a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed, but the spectrum is dominated by fragments resulting from the facile cleavage of the hydrocarbon chain.

Table 1: Mass Spectrometry Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 41 | 100.0 | [C₃H₅]⁺ (Allyl cation) |

| 56 | 85.0 | [C₄H₈]⁺ |

| 43 | 75.0 | [C₃H₇]⁺ (Isopropyl cation) |

| 57 | 60.0 | [C₄H₉]⁺ (tert-Butyl cation) |

| 70 | 50.0 | [C₅H₁₀]⁺ |

| 97 | 20.0 | [M - CH₃]⁺ |

| 112 | 15.0 | [C₈H₁₆]⁺ (Molecular Ion) |

| 55 | 12.0 | [C₄H₇]⁺ |

| 83 | 10.0 | [M - C₂H₅]⁺ |

Note: Data is compiled from publicly available spectral databases. Relative intensities are approximate and can vary with instrumentation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), displays distinct signals for each of the unique carbon atoms in the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| 146.3 | C1 (=CH₂) |

| 110.1 | C2 (>C=) |

| 42.1 | C3 (-CH₂-) |

| 31.0 | C4 (-CH₂-) |

| 28.1 | C5 (-CH<) |

| 22.6 | C6, C7 (-CH₃) |

| 22.4 | C8 (-CH₃ on C2) |

Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and can exhibit slight variations depending on the solvent and experimental conditions.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The chemical shifts and coupling patterns are consistent with its branched alkene structure.[1]

Table 3: ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |

| 4.67 | s | 2H | H1 (=CH₂) |

| 2.00 | t | 2H | H3 (-CH₂-) |

| 1.71 | s | 3H | H8 (-CH₃ on C2) |

| 1.57 | m | 1H | H5 (-CH<) |

| 1.33 | t | 2H | H4 (-CH₂-) |

| 0.90 | d | 6H | H6, H7 (-CH₃) |

Note: s = singlet, d = doublet, t = triplet, m = multiplet. Chemical shifts are referenced to TMS (δ = 0 ppm). Coupling constants are not explicitly provided in the source but can be inferred from the multiplicities.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Injector: Split/splitless injector, typically in split mode with a high split ratio to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-350.

-

-

Data Analysis: Identify the chromatographic peak corresponding to this compound and extract the corresponding mass spectrum. Analyze the molecular ion and the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the TMS signal (0 ppm).

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 2,5-Dimethyl-1-hexene: Chemical Structure and Isomerism

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-1-hexene is an unsaturated hydrocarbon belonging to the alkene family. Its chemical properties and potential for various chemical syntheses make it a molecule of interest in organic chemistry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the complex topic of its isomerism.

Chemical Structure of this compound

The chemical structure of this compound is defined by a six-carbon chain (hexene) with a double bond at the first carbon position (indicated by "-1-ene"). Two methyl groups are attached as substituents at the second and fifth carbon atoms.

The systematic IUPAC name for this compound is 2,5-dimethylhex-1-ene .[1][2] Its molecular formula is C8H16 , and its structure is unambiguously represented by the SMILES string CC(C)CCC(=C)C .[1][3]

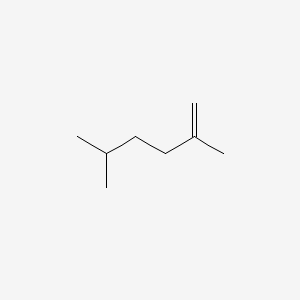

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 112.21 g/mol | [1][4] |

| CAS Number | 6975-92-4 | [1][2] |

| Density | 0.717 g/mL | [5] |

| Boiling Point | 112 °C | [5] |

| Refractive Index | 1.411 | [5] |

| InChI | InChI=1S/C8H16/c1-7(2)5-6-8(3)4/h8H,1,5-6H2,2-4H3 | [1][6] |

| InChIKey | ISZWTVCVSJVEOL-UHFFFAOYSA-N | [1][6] |

Isomerism of C8H16

The molecular formula C8H16 can represent a large number of isomers. Isomers are molecules that have the same molecular formula but different arrangements of atoms. The isomerism of C8H16 can be broadly categorized into constitutional isomerism and stereoisomerism.

Constitutional Isomers

Constitutional isomers have the same molecular formula but different connectivity of atoms. For C8H16, these include:

-

Positional Isomers: These isomers have the same carbon skeleton but differ in the position of the double bond or substituents. Examples include other dimethylhexenes such as 2,5-dimethyl-2-hexene and 2,5-dimethyl-3-hexene .

-

Chain Isomers: These isomers have different arrangements of the carbon skeleton. For instance, a methylheptene isomer would be a chain isomer of this compound.

-

Functional Group Isomers: These isomers have different functional groups. Alkenes are isomeric with cycloalkanes. Therefore, cyclic compounds like cyclooctane , methylcycloheptane , and various dimethylcyclohexanes are functional group isomers of this compound.[5]

Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. For alkenes, the most common type of stereoisomerism is cis-trans isomerism (or E/Z isomerism), which arises due to restricted rotation around a double bond. This compound itself does not exhibit cis-trans isomerism because one of the doubly bonded carbons is attached to two identical hydrogen atoms. However, other constitutional isomers of C8H16, such as certain dimethylhexenes, can exist as cis and trans isomers.

The following diagram illustrates the logical relationship between the different types of isomers for the molecular formula C8H16.

References

- 1. quora.com [quora.com]

- 2. Octene - Wikipedia [en.wikipedia.org]

- 3. This compound [stenutz.eu]

- 4. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. brainly.in [brainly.in]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dimethyl-1-hexene (CAS No: 6975-92-4), an unsaturated hydrocarbon of interest in organic synthesis and as a potential building block in drug discovery. This document details its fundamental physicochemical characteristics, spectroscopic signature, and typical reactivity. Included are standardized experimental protocols for its synthesis and analysis, designed to be a valuable resource for laboratory professionals.

Introduction

This compound is a branched-chain alkene. Its structure, featuring a terminal double bond and two methyl groups, imparts specific reactivity and physical properties that are of interest in various chemical applications. Understanding these properties is crucial for its effective use in synthesis, as a reference compound, or in the development of new chemical entities. This guide serves as a central repository of technical information for this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Formula | C₈H₁₆[1] |

| Molecular Weight | 112.21 g/mol [1] |

| Appearance | Colorless liquid |

| Density | 0.717 g/mL[2] |

| Boiling Point | 112 °C[2] |

| Melting Point | Not experimentally determined (estimated to be low) |

| Refractive Index | 1.411[2] |

| Solubility | Expected to be soluble in nonpolar organic solvents (e.g., hexane (B92381), ether, dichloromethane) and insoluble in polar solvents (e.g., water). |

| Flash Point | 6.7 °C |

| Critical Temperature | 278 °C[2] |

| Critical Pressure | 24.8 atm[2] |

Chemical Reactivity

As an alkene, the primary site of reactivity for this compound is the carbon-carbon double bond. This electron-rich pi bond is susceptible to attack by electrophiles, leading to a variety of addition reactions.

Key Reactions Include:

-

Electrophilic Addition: Reacts with hydrogen halides (HX), halogens (X₂), and water (in the presence of an acid catalyst) to form the corresponding addition products. The regioselectivity of these reactions typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.

-

Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), the double bond can be reduced to a single bond to yield 2,5-dimethylhexane.

-

Oxidation: Can be cleaved by strong oxidizing agents like ozone (O₃) followed by a workup step, or can undergo epoxidation with peroxy acids.

-

Polymerization: Can potentially undergo polymerization at the double bond under specific catalytic conditions.

A diagram illustrating the general electrophilic addition pathway is provided below.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from carbonyl compounds. For this compound, the logical precursors are 4-methyl-2-pentanone (B128772) and a methylidenephosphorane.

Materials:

-

4-Methyl-2-pentanone

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hexane (for purification)

Procedure:

-

Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.05 equivalents) dropwise. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is indicated by a color change to deep yellow/orange.

-

Wittig Reaction: Cool the ylide solution back to 0 °C. Add 4-methyl-2-pentanone (1.0 equivalent) dissolved in a minimal amount of the anhydrous solvent dropwise to the ylide solution. Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The crude product will contain the desired alkene and triphenylphosphine (B44618) oxide as a byproduct. The triphenylphosphine oxide can be largely removed by precipitation from a minimal amount of cold hexane. Further purification of the liquid product can be achieved by fractional distillation.

Analytical Characterization

Purpose: To determine the purity of the sample and confirm its molecular weight and fragmentation pattern.

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as hexane or dichloromethane (B109758) (e.g., 1 mg/mL).

-

GC Conditions:

-

Column: A nonpolar capillary column (e.g., DB-1 or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-300.

-

Expected Results: The gas chromatogram should show a major peak corresponding to this compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 112. Key fragment ions are anticipated at m/z 97 (loss of a methyl group), m/z 70, and m/z 55, which are characteristic of the fragmentation of branched alkenes.[1]

Purpose: To elucidate the chemical structure by analyzing the chemical environment of the hydrogen and carbon atoms.

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified liquid in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the spectrum on a 300 MHz or higher field spectrometer.

-

¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument.

Expected ¹H NMR Chemical Shifts (in CDCl₃): [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.67 | s | 2H | =CH₂ |

| ~2.00 | t | 2H | -CH₂- adjacent to C=C |

| ~1.71 | s | 3H | -CH₃ on C=C |

| ~1.55 | m | 1H | -CH- |

| ~1.32 | t | 2H | -CH₂- |

| ~0.89 | d | 6H | -CH(CH₃)₂ |

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

| Chemical Shift (ppm) | Assignment |

| ~145.9 | C=CH₂ |

| ~110.1 | C=CH₂ |

| ~42.3 | -CH₂- |

| ~38.6 | -CH- |

| ~28.5 | -CH₂- |

| ~22.6 | -CH(CH₃)₂ |

| ~22.3 | -CH₃ on C=C |

Purpose: To identify the functional groups present in the molecule.

Protocol:

-

Sample Preparation: As a neat liquid, place a drop of the sample between two salt plates (NaCl or KBr).

-

Data Acquisition: Obtain the spectrum using an FTIR spectrometer over the range of 4000-600 cm⁻¹.

Expected Characteristic Absorption Bands: [3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch |

| 2960-2870 | Strong | C-H stretch (sp³) |

| ~1650 | Medium | C=C stretch |

| ~1465 | Medium | C-H bend (sp³) |

| ~890 | Strong | =C-H bend (out-of-plane) |

Safety and Handling

This compound is a flammable liquid and vapor.[1] It may be fatal if swallowed and enters airways.[1] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Use in a well-ventilated area or a fume hood. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place.

Conclusion

This technical guide provides a detailed summary of the physical and chemical properties of this compound, along with practical experimental protocols for its synthesis and analysis. The data and procedures presented herein are intended to support researchers and scientists in their work with this compound, facilitating its safe and effective application in the laboratory.

References

An In-depth Technical Guide to 2,5-Dimethyl-1-hexene (CAS: 6975-92-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-1-hexene, with a CAS number of 6975-92-4, is a branched-chain aliphatic alkene.[1] As a member of the olefin family, its chemical reactivity is primarily defined by the carbon-carbon double bond, making it a potential precursor and building block in various organic syntheses. While direct applications in drug development are not extensively documented in current literature, the unique structural motif of this compound presents potential for exploration in medicinal chemistry as a scaffold for novel bioactive molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its known spectroscopic characteristics.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are summarized below. This data is essential for its identification, purification, and use in synthetic protocols.

Physical Properties

| Property | Value | Reference |

| CAS Number | 6975-92-4 | [1][2] |

| Molecular Formula | C₈H₁₆ | [1][2] |

| Molecular Weight | 112.21 g/mol | [1][2] |

| Boiling Point | 111-112 °C | [1] |

| Density | 0.717 g/cm³ | |

| Refractive Index | 1.411 |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of this compound's identity and purity.

| Assignment | Chemical Shift (ppm) |

| =CH₂ | 4.67 |

| -CH₂- (allylic) | 2.00 |

| -CH(CH₃)₂ | 1.71 |

| -CH₂- | 1.57 |

| -CH- | 1.33 |

| -CH₃ (isopropyl) | 0.90 |

-

=CH₂: ~109 ppm

-

-C(CH₃)=: ~147 ppm

-

-CH₂- (allylic): ~42 ppm

-

-CH₂-: ~31 ppm

-

-CH-: ~28 ppm

-

-CH(CH₃)₂: ~22 ppm

-

-C(CH₃)=: ~22 ppm

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 112.[2] Common fragmentation patterns involve the loss of alkyl groups, leading to characteristic fragment ions.

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretch (alkene) | ~3075 |

| C-H stretch (alkane) | 2870-2960 |

| C=C stretch | ~1650 |

| C-H bend (alkene) | ~890 |

Experimental Protocols

Synthesis of this compound via Isobutene Dimerization

A documented method for the synthesis of this compound involves the dimerization of isobutene.[3][4] This process can be carried out with the co-feeding of hydrogen sulfide (B99878) (H₂S) under elevated temperature and pressure.[3][4] The reaction yields a mixture of isomers, including this compound and 2,5-dimethyl-2-hexene, along with other byproducts.[4][5]

Materials:

-

Isobutene

-

Hydrogen sulfide (H₂S)

-

High-pressure batch reactor

Procedure:

-

The high-pressure batch reactor is charged with isobutene and H₂S at a specified molar ratio.

-

The reactor is heated to the reaction temperature (e.g., 375 °C) and pressurized.[4]

-

The reaction is allowed to proceed for a set duration.

-

After cooling and depressurization, the product mixture is collected for purification and analysis.

Purification

The crude product from the synthesis contains a mixture of structural isomers and other hydrocarbons. Purification to isolate this compound can be achieved through fractional distillation, owing to the slight differences in boiling points between the isomers. For high-purity samples required for research and development, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable stationary phase can be employed to separate the isomers.[6][7]

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify the components of the product mixture and determine the purity of the isolated this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of the characteristic functional groups.

Applications in Synthesis and Potential in Drug Development

Currently, there is limited published research detailing the direct biological activity or application of this compound in drug development. However, as a functionalized alkene, it holds potential as a versatile building block in organic synthesis. The double bond can undergo a variety of chemical transformations, such as:

-

Hydrohalogenation: To introduce a halogen atom.

-

Hydration: To form an alcohol.

-

Epoxidation: To create an epoxide ring.

-

Polymerization: To form polymers with branched side chains.

These transformations can lead to the synthesis of more complex molecules with potential biological activities. The gem-dimethyl group can impart steric hindrance and influence the conformational properties of molecules, which can be advantageous in designing selective ligands for biological targets. While specific examples are scarce, the general utility of branched alkenes in the synthesis of pharmaceuticals is well-established.[8]

Visualizations

Synthesis and Purification Workflow

Caption: Synthesis and purification workflow for this compound.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. Protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a readily synthesizable branched alkene with well-characterized physicochemical and spectroscopic properties. While its direct role in drug development is yet to be established, its chemical functionality makes it a candidate for use as a scaffold or intermediate in the synthesis of novel, more complex molecules. This guide provides foundational technical information to support further research into the potential applications of this compound.

References

- 1. This compound | C8H16 | CID 33451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Hexene, 2,5-dimethyl- [webbook.nist.gov]

- 3. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of 2,5-dimethylhexene by isobutene dimerization with H2S co-feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. vurup.sk [vurup.sk]

- 8. quora.com [quora.com]

An In-depth Technical Guide to Exploratory Studies on Branched C8 Alkenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, analysis, and potential applications of branched C8 alkenes, also known as octenes. Particular focus is given to the catalytic dimerization of butenes and the skeletal isomerization of linear octenes as primary synthetic routes. This document is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries.

Introduction to Branched C8 Alkenes

Branched C8 alkenes, including methylheptenes and dimethylhexenes, are of significant industrial interest due to their applications as gasoline additives to enhance octane (B31449) ratings and as intermediates in the synthesis of various fine chemicals.[1][2] Their branched structure can lead to improved combustion properties and unique reactivity compared to their linear counterparts.[1] The primary industrial production route for these compounds is the dimerization of butenes, a process that can be tailored to favor the formation of specific isomers through careful selection of catalysts and reaction conditions.

Synthesis of Branched C8 Alkenes

The two main strategies for synthesizing branched C8 alkenes are the direct dimerization of butenes and the skeletal isomerization of linear octenes.

Catalytic Dimerization of Butenes

The dimerization of butenes is a widely studied method for producing a mixture of C8 alkene isomers. Nickel-based catalysts are commonly employed for this purpose, often supported on materials like silica-alumina.[3]

Reaction Pathways:

The dimerization of butenes over nickel catalysts can proceed through two primary mechanisms: the Cossee-Arlman mechanism and the metallacycle mechanism. The Cossee-Arlman mechanism involves the insertion of a butene molecule into a nickel-hydride bond, followed by the insertion of a second butene molecule and subsequent β-hydride elimination to release the C8 alkene. The metallacycle mechanism involves the oxidative coupling of two butene molecules at the nickel center to form a nickelacyclopentane intermediate, which then undergoes reductive elimination to yield the octene product.

Caption: Reaction mechanisms for butene dimerization.

Experimental Protocol: Dimerization of Butene in a Fixed-Bed Reactor

This protocol describes a general procedure for the dimerization of a butene feed over a supported nickel catalyst in a fixed-bed reactor.

1. Catalyst Preparation (Ni/SiO2-Al2O3): [3][4]

- Support Preparation: A silica-alumina support is prepared and calcined at a high temperature (e.g., 550 °C) to ensure dryness and stability.

- Impregnation: The support is impregnated with a nickel salt solution (e.g., nickel nitrate) of a specific concentration to achieve the desired nickel loading (e.g., 5-25% by mass fraction).[4]

- Drying and Calcination: The impregnated support is dried in an oven (e.g., at 120 °C) and then calcined in air at a high temperature (e.g., 450 °C) to decompose the nickel salt to nickel oxide.[4]

- Reduction (Optional): The calcined catalyst may be reduced in a stream of hydrogen at an elevated temperature to produce active nickel sites.

- Reactor Setup: A fixed-bed reactor is packed with the prepared catalyst. The reactor is typically a stainless steel tube that can be heated to the desired reaction temperature.

- Reaction Conditions:

- Temperature: 40-120 °C

- Pressure: 10-30 bar

- Butene Feed: A stream of butene (e.g., 1-butene, 2-butene, or a mixture) is passed through the catalyst bed at a defined weight hourly space velocity (WHSV).

- Product Collection: The reactor effluent is cooled to condense the liquid products, which are then collected for analysis. Gaseous products can be analyzed separately.

3. Product Analysis:

- The liquid product mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different C8 alkene isomers.

Skeletal Isomerization of Linear Alkenes

Skeletal isomerization provides an alternative route to branched C8 alkenes, starting from linear octenes. This process is typically catalyzed by zeolites.[7][8][9]

Reaction Mechanism:

The skeletal isomerization of n-butenes to isobutene over zeolite catalysts is believed to proceed through a bimolecular mechanism involving the formation of a C8 intermediate, which then cracks to form isobutene and other products.[7] A similar mechanism can be postulated for the isomerization of linear octenes to branched isomers.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3-Methylheptane - Wikipedia [en.wikipedia.org]

- 3. Oligomerization of n-butenes over Ni/SiO2–Al2O3: influence of support modification by steam-treating - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. CN102145286B - A kind of preparation method of Ni-SiO2/Al2O3 catalyst - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. ris.utwente.nl [ris.utwente.nl]

- 8. data.epo.org [data.epo.org]

- 9. research.utwente.nl [research.utwente.nl]

The Reactivity Profile of 2,5-Dimethyl-1-hexene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethyl-1-hexene is an eight-carbon branched alkene with a terminal double bond. Its structure, featuring steric hindrance around the double bond and at the allylic position, imparts a distinct reactivity profile that is of significant interest in organic synthesis and as a building block in the development of novel chemical entities. This technical guide provides an in-depth analysis of the key reactions of this compound, including detailed experimental protocols, quantitative data where available, and visualizations of reaction pathways.

Core Reactivity Principles

The reactivity of this compound is primarily dictated by the presence of the terminal carbon-carbon double bond. This electron-rich π-system is susceptible to attack by electrophiles and radicals. The substitution pattern of the alkene influences the regioselectivity and stereoselectivity of these addition reactions.

Key Reactions and Experimental Protocols

Hydroboration-Oxidation: Anti-Markovnikov Addition of Water

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across the double bond, yielding the primary alcohol, 2,5-dimethyl-1-hexanol. The reaction is highly regioselective and stereospecific (syn-addition).[1][2]

Predicted Reaction Scheme:

Quantitative Data:

| Reaction | Reagents | Major Product | Predicted Regioselectivity | Predicted Yield |

| Hydroboration-Oxidation | 1. BH3•THF 2. H2O2, NaOH | 2,5-Dimethyl-1-hexanol | >95% (Anti-Markovnikov) | High (>90%) |

Experimental Protocol:

-

Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Reagents:

-

This compound

-

Borane-tetrahydrofuran complex (BH3•THF) solution (1 M in THF)

-

3 M aqueous sodium hydroxide (B78521) (NaOH) solution

-

30% aqueous hydrogen peroxide (H2O2) solution

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Under a nitrogen atmosphere, dissolve this compound in anhydrous THF in the reaction flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the BH3•THF solution dropwise with vigorous stirring, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Cool the mixture back to 0°C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H2O2, ensuring the temperature does not exceed 40°C.

-

After the addition of H2O2, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dimethyl-1-hexanol.

-

Purify the product by distillation or column chromatography.

-

Ozonolysis: Oxidative Cleavage of the Double Bond

Ozonolysis cleaves the double bond of this compound, yielding carbonyl compounds. The nature of the products depends on the workup conditions. Reductive workup yields an aldehyde and a ketone, while oxidative workup would oxidize the initially formed aldehyde to a carboxylic acid.[3][4]

Predicted Reaction Scheme:

Quantitative Data:

| Reaction | Workup Reagents | Products | Predicted Yield |

| Ozonolysis | Reductive (DMS) | Formaldehyde (B43269), 5-Methyl-2-hexanone (B1664664) | High |

| Ozonolysis | Oxidative (H2O2) | Formic acid, 5-Methyl-2-hexanone | High |

Experimental Protocol (Reductive Workup):

-

Apparatus: A three-necked round-bottom flask equipped with a gas inlet tube, a gas outlet tube connected to a trap containing potassium iodide solution, and a low-temperature thermometer.

-

Reagents:

-

This compound

-

Dichloromethane (B109758) (CH2Cl2), anhydrous

-

Ozone (O3) generated from an ozone generator

-

Dimethyl sulfide (B99878) (DMS)

-

-

Procedure:

-

Dissolve this compound in anhydrous dichloromethane in the reaction flask and cool the solution to -78°C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add dimethyl sulfide dropwise to the cold solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.

-

The resulting crude mixture of formaldehyde and 5-methyl-2-hexanone can be analyzed or the ketone can be purified by distillation or chromatography.

-

Electrophilic Addition

In the presence of a strong acid catalyst, water adds across the double bond of this compound to yield the Markovnikov product, 2,5-dimethyl-2-hexanol. The reaction proceeds through a tertiary carbocation intermediate, which is more stable than the alternative primary carbocation.[5][6]

Predicted Reaction Scheme:

Quantitative Data:

| Reaction | Reagents | Major Product | Predicted Regioselectivity |

| Acid-Catalyzed Hydration | H2O, H2SO4 (cat.) | 2,5-Dimethyl-2-hexanol | >95% (Markovnikov) |

Experimental Protocol:

-

Apparatus: A round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

This compound

-

50% aqueous sulfuric acid (H2SO4)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Add this compound and 50% aqueous sulfuric acid to the flask.

-

Stir the two-phase mixture vigorously at room temperature for several hours.

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, dilute the mixture with water and extract the product with diethyl ether.

-

Carefully neutralize the organic layer by washing with saturated aqueous sodium bicarbonate solution.

-

Wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol.

-

Purify by distillation.

-

The addition of hydrogen bromide to this compound also follows Markovnikov's rule, proceeding through the more stable tertiary carbocation to yield 2-bromo-2,5-dimethylhexane.

Predicted Reaction Scheme:

Radical Addition of HBr

In the presence of peroxides, the addition of HBr to this compound proceeds via a free-radical mechanism. This results in the anti-Markovnikov product, 1-bromo-2,5-dimethylhexane, due to the formation of the more stable secondary radical intermediate.[7][8]

Predicted Reaction Scheme:

Quantitative Data:

| Reaction | Reagents | Major Product | Predicted Regioselectivity |

| Radical Addition of HBr | HBr, ROOR | 1-Bromo-2,5-dimethylhexane | >95% (Anti-Markovnikov) |

Experimental Protocol:

-

Apparatus: A reaction vessel suitable for photochemical reactions or heating, equipped with a condenser.

-

Reagents:

-

This compound

-

Hydrogen bromide (gas or solution in acetic acid)

-

A radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN)

-

An inert solvent like hexane

-

-

Procedure:

-

Dissolve this compound and the radical initiator in the solvent.

-

Introduce HBr into the reaction mixture (e.g., by bubbling the gas through the solution).

-

Initiate the reaction by heating or irradiating with UV light.

-

Monitor the reaction by GC.

-

After completion, wash the reaction mixture to remove excess HBr and the initiator byproducts.

-

Dry the organic phase and purify the product by distillation.

-

Catalytic Hydrogenation

Catalytic hydrogenation of this compound reduces the double bond to a single bond, yielding 2,5-dimethylhexane (B165582). This reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C). The addition of hydrogen occurs with syn-stereochemistry.[9][10]

Predicted Reaction Scheme:

Experimental Protocol:

-

Apparatus: A hydrogenation apparatus (e.g., a Parr shaker or a flask with a balloon of hydrogen).

-

Reagents:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

A solvent such as ethanol (B145695) or ethyl acetate

-

Hydrogen gas (H2)

-

-

Procedure:

-

Dissolve this compound in the solvent in the reaction vessel.

-

Carefully add the Pd/C catalyst.

-

Evacuate the vessel and backfill with hydrogen gas (repeat several times).

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 atm) or use a hydrogen-filled balloon.

-

Stir or shake the mixture vigorously at room temperature until hydrogen uptake ceases.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the product.

-

Conclusion

This compound exhibits a predictable yet versatile reactivity profile centered around its terminal double bond. The steric hindrance provided by the methyl group at the 2-position and the isobutyl group at the 4-position significantly influences the regiochemical and stereochemical outcomes of addition reactions. By carefully selecting reagents and reaction conditions, a range of functionalized 2,5-dimethylhexane derivatives can be synthesized, making it a valuable intermediate for the construction of more complex molecules in pharmaceutical and materials science research. Further investigation into the quantitative aspects of its reactivity will undoubtedly uncover new synthetic applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 8. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,5-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-dimethyl-1-hexene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other chemical sciences who require detailed spectroscopic information for this compound. The guide includes tabulated spectral data, detailed experimental protocols, and a structural correlation diagram.

Introduction to this compound

This compound is an aliphatic hydrocarbon with the chemical formula C₈H₁₆. Its structure features a terminal double bond and two methyl group substituents at positions 2 and 5. This arrangement of functional groups and alkyl chains gives rise to a distinct NMR spectrum, which is a powerful tool for its identification and characterization. Understanding the NMR spectral features of this molecule is essential for its synthesis, reaction monitoring, and quality control in various applications.

¹H NMR Spectral Data

The proton NMR spectrum of this compound provides detailed information about the chemical environment of each proton in the molecule. The chemical shifts are influenced by the proximity to the double bond and the electron-donating methyl groups.

Below is a summary of the ¹H NMR spectral data obtained in deuterated chloroform (B151607) (CDCl₃) at different spectrometer frequencies.

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃

| Assignment | Chemical Shift (ppm) @ 89.56 MHz[1] | Chemical Shift (ppm) @ 399.65 MHz[1] |

| A | 4.67 | 4.67 |

| B | 2.00 | 2.006 |

| C | 1.712 | 1.715 |

| D | 1.57 | 1.536 |

| E | 1.33 | 1.317 |

| F | 0.897 | 0.894 |

Note: The assignments A-F in the original source data are correlated to the protons on the molecular structure. A definitive assignment would require further 2D NMR experiments, but a probable assignment based on typical chemical shifts is provided in the structural diagram below.

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Environment | Expected Chemical Shift Range (ppm) |

| C1 | =CH₂ | 105 - 115 |

| C2 | =C(CH₃)₂ | 140 - 150 |

| C3 | -CH₂- | 30 - 40 |

| C4 | -CH₂- | 25 - 35 |

| C5 | -CH(CH₃)₂ | 25 - 35 |

| C6 | -CH(CH₃)₂ | 20 - 25 |

| C2-CH₃ | Alkyl | 20 - 25 |

| C5-CH₃ | Alkyl | 20 - 25 |

Experimental Protocols

The following protocols describe the general procedures for obtaining high-quality ¹H and ¹³C NMR spectra of a volatile liquid sample like this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that is compatible with the sample and has a well-known residual solvent peak for referencing. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like this compound.

-

Concentration: Prepare a solution by dissolving approximately 5-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube. For ¹³C NMR, a slightly more concentrated sample may be beneficial to improve the signal-to-noise ratio.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm) for both ¹H and ¹³C NMR.

NMR Instrument Parameters

The following are typical acquisition parameters for a modern NMR spectrometer (e.g., 400 MHz for ¹H).

¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

Structural and NMR Correlation Diagram

The following diagram illustrates the structure of this compound and the probable correlation of the proton and carbon environments to their respective signals in the NMR spectra.

Figure 1. Structure of this compound and its NMR signal correlations.

References

An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 2,5-Dimethyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 2,5-dimethyl-1-hexene utilizing mass spectrometry and Fourier-transform infrared (FTIR) spectroscopy. It offers detailed experimental protocols, data interpretation, and visual representations of fragmentation pathways and experimental workflows to support research and development activities.

Mass Spectrometry Analysis

Mass spectrometry of this compound (C₈H₁₆, molecular weight: 112.21 g/mol ) provides critical information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak and several key fragment ions.

Data Presentation

The prominent ions observed in the electron ionization mass spectrum of this compound are summarized in the table below. The data is compiled from the NIST Mass Spectrometry Data Center.[1]

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |

| 41 | 100 | [C₃H₅]⁺ |

| 43 | 95 | [C₃H₇]⁺ |

| 56 | 85 | [C₄H₈]⁺ |

| 57 | 70 | [C₄H₉]⁺ |

| 71 | 50 | [C₅H₁₁]⁺ |

| 97 | 10 | [C₇H₁₃]⁺ |

| 112 | 5 | [C₈H₁₆]⁺• (Molecular Ion) |

Fragmentation Pathway

The fragmentation of this compound upon electron ionization is governed by the formation of stable carbocations. The major fragmentation pathways are outlined below.

Caption: Proposed electron ionization mass spectrometry fragmentation pathway of this compound.